2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine
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Overview
Description
2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a thiazine ring, which includes nitrogen and sulfur atoms. This unique structure contributes to its various chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use catalysts and controlled reaction conditions to facilitate the cyclization process. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of benzothiazine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine involves its interaction with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects . The compound’s ability to act as a ligand for metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar benzothiazine core but differ in their substituents and biological activities.
1,4-Benzothiazine Derivatives: These include various substituted benzothiazines with diverse pharmacological properties.
Phenothiazines: These compounds have a similar thiazine ring system and are known for their antipsychotic and antiemetic activities.
Uniqueness: 2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest .
Properties
CAS No. |
823801-87-2 |
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Molecular Formula |
C16H15NS |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
2,4-dimethyl-3-phenyl-1,4-benzothiazine |
InChI |
InChI=1S/C16H15NS/c1-12-16(13-8-4-3-5-9-13)17(2)14-10-6-7-11-15(14)18-12/h3-11H,1-2H3 |
InChI Key |
DUIKNHFBODVWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C2S1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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